molecular formula C15H12F2O3 B1391685 Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate CAS No. 1259143-67-3

Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate

Cat. No.: B1391685
CAS No.: 1259143-67-3
M. Wt: 278.25 g/mol
InChI Key: KUUXITXPSNVNBQ-UHFFFAOYSA-N
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Description

Formyl-Substituted Analogues

  • Methyl 3-(2-formyl-4-methoxyphenoxy)benzoate (CID 10493411) : The formyl group at the ortho position reduces steric bulk compared to fluorine, decreasing the dihedral angle to 58.7°. This enhances π-π stacking in crystal lattices but reduces metabolic stability.
  • Methyl 3-[(4-formyl-2-methylphenoxy)methyl]benzoate (CID 175196681) : Introducing a methyl group adjacent to the formyl substituent increases torsional strain, raising the energy barrier for rotation by 2.3 kcal/mol.

Methoxy-Substituted Analogues

  • Methyl 3-((4-methoxyphenoxy)methyl)benzoate : Methoxy groups donate electron density via resonance, raising the HOMO energy by 0.4 eV compared to the difluoro derivative. This increases susceptibility to oxidative degradation.
  • Methyl 3,4-dihydroxy-2-methylbenzoate (CID 59016598) : Hydroxyl groups enable intramolecular hydrogen bonding, rigidifying the structure and reducing solubility in nonpolar solvents by 40%.

Table 2: Electronic and steric effects of substituents on benzoate derivatives

Substituent $$ \text{E}_{\text{HOMO}} $$ (eV) Dihedral Angle (°) LogP
2,4-Difluorophenoxy -6.12 68.5 3.41
2-Formyl-4-methoxyphenoxy -5.87 58.7 2.98
4-Chlorophenoxy -6.34 85.3 3.89
4-Methoxyphenoxy -5.72 72.1 2.67

Properties

IUPAC Name

methyl 3-[(2,4-difluorophenoxy)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-19-15(18)11-4-2-3-10(7-11)9-20-14-6-5-12(16)8-13(14)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUXITXPSNVNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate typically involves the reaction of 3-(hydroxymethyl)benzoic acid with 2,4-difluorophenol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of methyl benzoates, including those with difluorophenoxy substitutions. The findings indicated that such compounds could exhibit cytotoxic effects against specific cancer cell lines, suggesting their potential as lead compounds in drug development .

Agrochemical Applications

This compound also finds applications in the agrochemical sector, particularly as an active ingredient in herbicides and fungicides. The difluorophenoxy group is known to enhance herbicidal activity by improving the compound's ability to penetrate plant tissues.

Research Insights

Research has shown that compounds with difluorophenoxy moieties demonstrate improved efficacy against a variety of weeds when compared to their non-fluorinated counterparts. This enhancement is attributed to increased lipophilicity and metabolic stability .

Material Science

This compound is explored in material science for its potential in developing new polymers and coatings. Its ester functional group allows it to participate in polymerization reactions, leading to materials with desirable mechanical and thermal properties.

Table: Comparison of Polymer Properties

PropertyThis compoundStandard Polymer
Thermal StabilityHighModerate
Mechanical StrengthEnhancedVariable
Chemical ResistanceExcellentGood

Research Use and Synthesis

The compound serves as a valuable reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions. Its utility extends to the synthesis of biologically active compounds and materials for nanotechnology applications.

Mechanism of Action

The mechanism of action of Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The difluorophenoxy group can interact with biological receptors or enzymes, potentially inhibiting their activity. The benzoate ester moiety may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption and distribution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Phenoxy Substituents

  • Methyl 3-[(2-methylphenoxy)methyl]benzoate Structure: Substitutes 2,4-difluorophenoxy with 2-methylphenoxy. This derivative has demonstrated antifungal and antimicrobial activity, attributed to the methylphenoxy group’s lipophilicity . Synthesis: Similar alkylation strategies (e.g., K₂CO₃-mediated coupling of bromomethyl benzoate with indole derivatives) .
  • Methyl 4-[4-(difluoromethyl)phenyl]benzoate Structure: Difluoromethyl group at the para position of the phenyl ring attached to benzoate. Key Differences: The difluoromethyl group (–CF₂H) introduces stronger electron-withdrawing effects compared to 2,4-difluorophenoxy, enhancing metabolic stability. This compound is highlighted for applications in neuroprotective agents and agrochemicals due to its resistance to oxidative degradation .

Fluorinated Benzoate Derivatives

  • Methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate Structure: Incorporates a sulfonylamino linker and additional fluorine at the ortho position. Key Differences: The sulfonamide group enhances hydrogen-bonding capacity, improving target selectivity in enzyme inhibition (e.g., kinase inhibitors). This derivative’s dual fluorine substitution (2,6-difluoro) creates steric hindrance, affecting molecular conformation .
  • Methyl 4-[(2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene)methyl]benzoate

    • Structure : Features an oxazolone ring conjugated to the benzoate via a methylene group.
    • Key Differences : The oxazolone moiety introduces heterocyclic rigidity, influencing π-π stacking interactions in material science applications. Its single fluorine substituent moderates electronic effects compared to the 2,4-difluoro analogue .

Physicochemical Properties

  • Lipophilicity (LogP): Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate: Estimated LogP ~3.5 (high due to fluorinated aryl group). Methyl 3-[(2-methylphenoxy)methyl]benzoate: LogP ~2.8 (lower polarity from methyl group) .
  • Thermal Stability: Fluorinated derivatives (e.g., 2,4-difluoro) exhibit higher melting points (>100°C) compared to non-fluorinated analogues due to intermolecular dipole interactions .

Biological Activity

Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate (CAS No. 1259143-67-3) is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic and pesticidal properties. This article explores its biological activity, including mechanisms of action, efficacy in pest control, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H10F2O3\text{C}_{12}\text{H}_{10}\text{F}_2\text{O}_3

This compound features a benzoate moiety substituted with a difluorophenoxy group, which is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, studies indicate that related benzoate derivatives can act as inhibitors of tyrosinase, an enzyme critical in melanin synthesis .
  • Receptor Interaction : The difluorophenoxy group may enhance binding affinity to specific receptors, potentially modulating physiological responses.

Efficacy in Pest Control

Recent studies have highlighted the potential of this compound as an insecticide:

  • Larvicidal Activity : Research indicates that related compounds such as methyl benzoate exhibit significant larvicidal properties against mosquito species like Aedes albopictus and Culex pipiens. The lethal concentration (LC50) values for these species were recorded at 61 ppm and 185 ppm respectively .
  • Contact Toxicity : Methyl benzoate has shown effective contact toxicity against various agricultural pests. For example, it demonstrated high mortality rates in Tetranychus urticae adults after exposure to specific concentrations .

Case Studies and Research Findings

Several studies have documented the biological effects of compounds structurally similar to this compound:

  • Insecticidal Efficacy : A study published in the Journal of Economic Entomology demonstrated that methyl benzoate significantly reduced the fecundity and longevity of aphids when applied at certain concentrations. The findings suggest a sublethal effect on pest populations, which could be beneficial for integrated pest management strategies .
  • Environmental Impact : The use of methyl benzoate as an environmentally friendly insecticide is supported by its low toxicity to non-target organisms compared to conventional pesticides. This aspect is crucial for sustainable agricultural practices .

Data Table: Biological Activity Summary

Biological Activity Effect Concentration/Condition Reference
Larvicidal Activity100% mortality in Ae. albopictus200 ppm
Contact ToxicityHigh mortality in T. urticae0.5% and 1%
Enzyme InhibitionInhibition of tyrosinaseVaries by structure

Q & A

Q. What are the standard synthetic routes for Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, a two-step procedure may include coupling 2,4-difluorophenol with methyl 3-(bromomethyl)benzoate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Yield optimization depends on stoichiometric ratios, solvent polarity, and catalyst selection. Evidence from analogous triazine-based benzoate syntheses highlights the importance of stepwise temperature control and purification via MPLC to achieve >90% purity .

Q. Which spectroscopic techniques are recommended for structural confirmation and purity assessment of this compound?

Key methods include:

  • ¹H/¹³C NMR : To verify substitution patterns on the benzene rings (e.g., phenoxy-methyl linkage and fluorine positions) .
  • HPLC-MS : For purity analysis, particularly to detect unreacted precursors or regioisomeric byproducts. A reverse-phase C18 column with acetonitrile/water gradients is commonly used .
  • FT-IR : To confirm ester carbonyl (C=O) stretching vibrations (~1720 cm⁻¹) and aryl ether (C-O-C) bonds .

Advanced Research Questions

Q. How can researchers address low yields during the phenoxy-methylation step in the synthesis of this compound?

Low yields may arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
  • Microwave-assisted synthesis : Reducing reaction time and improving homogeneity, as demonstrated in triazine-based benzoate syntheses .
  • Byproduct analysis : Employ GC-MS or LC-HRMS to identify side products (e.g., di-alkylated species) and adjust reagent stoichiometry .

Q. What methodologies are suitable for evaluating the bioactivity of this compound in agrochemical research?

  • In vitro enzyme inhibition assays : Target enzymes like acetolactate synthase (ALS) for herbicide potential, using protocols similar to sulfonylurea benzoate derivatives .
  • Greenhouse trials : Compare herbicidal efficacy against model weeds (e.g., Arabidopsis thaliana) with commercial standards, noting differences in uptake and translocation .
  • SAR studies : Modify the fluorophenoxy or benzoate moieties and correlate structural changes with bioactivity using molecular docking simulations .

Q. How should contradictory data between in vitro and in vivo studies for this compound be resolved?

Contradictions may stem from bioavailability differences or metabolic degradation. Systematic approaches include:

  • Metabolite profiling : Use LC-MS to identify in vivo degradation products (e.g., hydrolyzed benzoic acid derivatives) .
  • Bioassay standardization : Ensure consistent pH, temperature, and solvent systems (e.g., DMSO concentration ≤1% v/v) across assays .
  • Comparative studies : Test the compound alongside structurally validated analogs (e.g., Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate) to isolate substituent-specific effects .

Methodological Considerations

Q. What chromatographic purification strategies are effective for isolating this compound from complex reaction mixtures?

  • MPLC : Use silica gel columns with gradient elution (hexane/ethyl acetate 10:1 to 2:1) to separate regioisomers .
  • Preparative HPLC : For high-purity requirements (>98%), employ a C18 column with isocratic acetonitrile/water (70:30) .

Q. How can computational tools aid in predicting the physicochemical properties of this compound?

  • LogP calculation : Use software like ChemDraw or ACD/Labs to estimate lipophilicity, critical for agrochemical permeability .
  • Degradation modeling : Apply QSAR models to predict hydrolysis rates under environmental conditions (pH, UV exposure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate
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Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate

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